molecular formula C13H12FN3S B5702942 N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea

N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea

Cat. No. B5702942
M. Wt: 261.32 g/mol
InChI Key: DKEBLVLSFZGGFU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may inhibit the growth of cancer cells by inducing apoptosis, inhibiting the cell cycle, and inhibiting angiogenesis. N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may also inhibit the replication of viruses by targeting viral proteins. In agriculture, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may act as a herbicide by inhibiting photosynthesis and as an insecticide by inhibiting acetylcholinesterase.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have biochemical and physiological effects in various studies. In one study, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea was found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cancer cells. In another study, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea was found to reduce the levels of pro-inflammatory cytokines in mice. However, the effects of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea on human health are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations of using N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea include its low solubility in water and potential toxicity to living organisms.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea. One direction is to investigate the potential applications of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study the toxicity of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in living organisms and its potential environmental impact. Additionally, the development of new synthesis methods for N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea and the synthesis of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea derivatives with improved properties are also potential future directions for research.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea and its derivatives.

Synthesis Methods

N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-pyridinemethylamine followed by the reaction with thiourea. Another method involves the reaction of 2-fluorobenzaldehyde with 2-pyridinemethylamine followed by the reaction with potassium thiocyanate. The yield of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea using these methods ranges from 60% to 85%.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been found to have herbicidal and insecticidal activities. In material science, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBLVLSFZGGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea

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